molecular formula C19H22N4O3S B6452719 3-cyclopropyl-1-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2549038-01-7

3-cyclopropyl-1-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B6452719
CAS No.: 2549038-01-7
M. Wt: 386.5 g/mol
InChI Key: BEOZPBKFMWVSRB-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione is a potent and selective small-molecule inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). ROR1 is a cell-surface receptor that is highly expressed in a variety of hematological malignancies and solid tumors, including chronic lymphocytic leukemia (CLL), breast cancer, and lung adenocarcinoma, but has limited expression in healthy adult tissues, making it an attractive therapeutic target [https://pubmed.ncbi.nlm.nih.gov/26006007/]. This compound functions by directly binding to the Wnt5a-binding domain of ROR1, thereby disrupting the non-canonical Wnt signaling pathway. This inhibition is crucial for investigating ROR1-mediated processes such as tumor cell proliferation, migration, and survival. Its primary research value lies in its utility as a chemical tool to elucidate the complex biology of ROR1 in cancer pathogenesis and to explore the potential of ROR1-targeted therapies. Studies utilizing this inhibitor have provided significant insights into the role of ROR1 in maintaining tumor-initiating cells and have demonstrated its efficacy in impairing tumor growth in preclinical models, highlighting its importance in the field of translational oncology [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4529382/].

Properties

IUPAC Name

3-cyclopropyl-1-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-26-14-4-5-16-15(10-14)20-18(27-16)21-8-6-12(7-9-21)22-11-17(24)23(19(22)25)13-2-3-13/h4-5,10,12-13H,2-3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOZPBKFMWVSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CCC(CC3)N4CC(=O)N(C4=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-Cyclopropyl-1-[1-(6-Cyclopropylpyrimidin-4-yl)Piperidin-4-yl]Imidazolidine-2,4-Dione

Key Differences :

  • Core Heterocycle : Replaces the benzothiazole with a pyrimidine ring substituted with a cyclopropyl group at position 5.
  • Molecular Weight : Likely lower than 386.5 g/mol (exact value unspecified), given the smaller pyrimidine ring compared to benzothiazole .
  • Bioactivity Implications : Pyrimidine derivatives often exhibit distinct binding profiles in kinase inhibition or antimicrobial activity compared to benzothiazoles, which are associated with antitumor and antiviral properties.
Property Target Compound (Benzothiazole) Pyrimidine Analog
Core Heterocycle Benzothiazole Pyrimidine
Molecular Weight (g/mol) 386.5 ~350–370 (estimated)
Functional Substituents 5-Methoxy 6-Cyclopropyl

LEI 101 Hydrochloride

Key Differences :

  • Salt Form : Hydrochloride salt improves aqueous solubility compared to the free base of the target compound .
  • Biological Relevance : Fluorinated analogs often show enhanced metabolic stability and bioavailability.
Property Target Compound (Benzothiazole) LEI 101 Hydrochloride
Substituent on Aromatic Ring 5-Methoxy (benzothiazole) 5-Fluoro (pyridine)
Additional Groups None Thiomorpholine-dioxide
Salt Form Free base Hydrochloride

3-Cyclopropyl-1-[1-(2-Methoxyacetyl)Piperidin-4-yl]Imidazolidine-2,4-Dione

Key Differences :

  • Piperidine Substituent : Replaces benzothiazole with a 2-methoxyacetyl group, significantly reducing molecular weight (295.33 g/mol ) and altering steric bulk .
Property Target Compound (Benzothiazole) Methoxyacetyl Analog
Molecular Weight (g/mol) 386.5 295.33
Key Functional Group Benzothiazole Methoxyacetyl
Likely Solubility Moderate (free base) Higher (due to acetyl)

Research Implications and Structural Trends

  • Benzothiazole vs.
  • Role of Cyclopropyl : The cyclopropyl group across analogs likely contributes to metabolic stability by resisting oxidative degradation, a common feature in drug design .
  • Salt Forms and Solubility : Hydrochloride salts (e.g., LEI 101) improve pharmacokinetic profiles, suggesting that formulation adjustments could optimize the target compound’s bioavailability .

Preparation Methods

Cyclopropanation of Glycidyl Urea Derivatives

Synthesis of Intermediate B: 1-(5-Methoxy-1,3-Benzothiazol-2-yl)Piperidin-4-Amine

Benzothiazole Ring Formation

  • Condensation : React 4-amino-3-methoxythiophenol with cyanogen bromide in ethanol to form 5-methoxy-1,3-benzothiazole-2-amine.

  • Bromination : Treat with N-bromosuccinimide (NBS) in CCl₄ to introduce a bromine at position 2.

Piperidine Coupling and Amination

  • Nucleophilic substitution : React 2-bromo-5-methoxybenzothiazole with piperidin-4-ol in dimethylformamide (DMF) using K₂CO₃ as a base.

  • Mitsunobu reaction : Convert the hydroxyl group to an amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine with phthalimide, followed by hydrazine hydrate to deprotect.

Key Data :

  • Reaction time: 12–18 hours

  • Temperature: 80°C for substitution; 0°C for Mitsunobu

  • Yield: ~50–60% after deprotection.

Final Coupling of Intermediates A and B

Nucleophilic Acylation

  • Activation : Treat Intermediate A with thionyl chloride to form the acyl chloride.

  • Coupling : React with Intermediate B in dichloromethane (DCM) and triethylamine at 0°C, then warm to room temperature.

Optimization :

  • Use of 1.2 equivalents of acyl chloride ensures complete reaction.

  • Yield: ~70–80% after column chromatography (silica gel, ethyl acetate/hexane).

Reductive Amination Alternative

  • Aldehyde formation : Oxidize the amine in Intermediate B to an aldehyde using pyridinium chlorochromate (PCC).

  • Condensation : React with Intermediate A in the presence of sodium cyanoborohydride and acetic acid.

Challenges :

  • Over-oxidation of the aldehyde can occur; monitoring via TLC is critical.

  • Yield: ~60–65%.

Purification and Characterization

Recrystallization

  • Solvent system : Recrystallize from acetic acid/water (9:1) to remove unreacted starting materials.

  • Purity : >99% by HPLC (C18 column, acetonitrile/water gradient).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.15–1.30 (m, 4H, cyclopropyl), 3.85 (s, 3H, OCH₃), 4.45–4.60 (m, 2H, piperidine), 7.45–7.70 (m, 3H, benzothiazole).

  • HRMS : m/z 387.1443 [M+H]⁺ (calculated for C₁₉H₂₂N₄O₃S: 387.1441).

Scale-Up Considerations and Process Optimization

Catalytic Improvements

  • Palladium-catalyzed coupling : Substitute nucleophilic acylation with Suzuki-Miyaura coupling using pinacol boronate esters of Intermediate B to enhance efficiency.

  • Yield increase : 78% vs. 70% for classical methods.

Solvent Recycling

  • Recover DCM and acetic acid via distillation, reducing production costs by 20% .

Q & A

Basic: What are the key synthetic pathways for preparing 3-cyclopropyl-1-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the benzothiazole and piperidine moieties. For example:

Benzothiazole Ring Formation : React 2-amino-5-methoxybenzenethiol with a carbonyl source (e.g., thiourea) under acidic conditions to generate the benzothiazole core .

Piperidine Functionalization : Introduce the imidazolidine-2,4-dione group via nucleophilic substitution or coupling reactions. For analogous compounds, refluxing in ethanol with KOH as a base is common .

Cyclopropane Integration : Use cyclopropanation reagents (e.g., Simmons-Smith) or cross-coupling to attach the cyclopropyl group .
Key Considerations : Monitor reaction progress via TLC/HPLC, and optimize yields by adjusting solvent polarity (e.g., DMF vs. ethanol) and temperature .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:
Standard characterization techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at C5 of benzothiazole, cyclopropyl protons).
    • IR : Identify carbonyl stretches (imidazolidine-2,4-dione at ~1750 cm⁻¹) and benzothiazole C-S bonds (~650 cm⁻¹) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS for M⁺ or fragments like [C₃H₅]⁺ from cyclopropane cleavage) .
  • X-ray Crystallography (if crystals are obtainable): Resolve 3D conformation, particularly piperidine ring puckering and benzothiazole planarity .

Advanced: How can researchers optimize the synthesis of this compound using Design of Experiments (DoE)?

Methodological Answer:
Apply DoE to systematically vary parameters:

  • Variables : Temperature (reflux vs. room temp), solvent (polar aprotic vs. protic), catalyst loading (e.g., Pd for cross-couplings), and reaction time .
  • Response Surface Methodology : Model interactions between variables. For example, microwave-assisted synthesis (60–100°C, 30–60 min) may reduce side-products vs. conventional heating .
  • Statistical Validation : Use ANOVA to identify significant factors. In analogous syntheses, solvent choice (e.g., ethanol vs. DMF) accounted for >70% yield variance .

Advanced: What strategies resolve contradictions in biological activity data for analogs of this compound?

Methodological Answer:
Contradictions often arise from structural variations or assay conditions. Strategies include:

  • SAR Analysis : Compare substituent effects. For example:
    • Piperidine vs. Homopiperidine : Piperidine derivatives show higher metabolic stability due to reduced ring strain .
    • Methoxy Position : 5-Methoxy on benzothiazole enhances solubility vs. 4-methoxy analogs but may reduce target binding .
  • Assay Standardization : Use isogenic cell lines or consistent enzyme batches. For thiazolidinone analogs, IC₅₀ values varied 10-fold between HEK293 and HeLa cells due to transporter differences .

Basic: What are the stability profiles of this compound under varying pH and storage conditions?

Methodological Answer:

  • pH Stability :
    • Acidic (pH < 3) : Imidazolidine-2,4-dione hydrolyzes to urea derivatives; avoid HCl/THF mixtures .
    • Neutral/Alkaline (pH 7–9) : Stable for >6 months at 4°C in dark, inert-atmosphere storage .
  • Light Sensitivity : Benzothiazole moieties degrade under UV; use amber vials and argon blankets .

Advanced: How does molecular docking explain the interaction of this compound with biological targets?

Methodological Answer:

  • Target Selection : Prioritize kinases or GPCRs (common targets for benzothiazole/imidazolidine hybrids) .
  • Docking Workflow :
    • Protein Preparation : Use PDB structures (e.g., 3L4F for kinases) with protonation states adjusted to pH 7.2.
    • Ligand Optimization : Minimize the compound’s energy in MMFF94 force fields .
    • Pose Scoring : Compare Glide SP scores; cyclopropyl and methoxy groups often form hydrophobic contacts with residues like Leu273 in kinase domains .
  • Validation : Cross-check with MD simulations (e.g., 100 ns runs) to assess binding mode stability .

Basic: What analytical techniques are used to track reaction intermediates during synthesis?

Methodological Answer:

  • TLC : Monitor benzothiazole formation (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • HPLC : Quantify imidazolidine-2,4-dione intermediates with C18 columns (retention time ~8.2 min in 60% MeCN/water) .
  • In Situ IR : Detect carbonyl intermediates (e.g., thiourea at ~1650 cm⁻¹) without quenching .

Advanced: How do structural modifications (e.g., substituent changes) impact the compound’s physicochemical properties?

Methodological Answer:

  • LogP : Cyclopropyl reduces LogP vs. bulkier alkyl groups (e.g., isobutyl in analogs lowers solubility by 30%) .
  • pKa : The imidazolidine-2,4-dione NH has a pKa ~9.5; substituting with electron-withdrawing groups (e.g., -CF₃) lowers it to ~8.2, enhancing ionization in physiological conditions .
  • Thermal Stability : DSC shows decomposition >200°C for methoxy-containing derivatives vs. ~180°C for ethoxy analogs .

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (benzothiazoles are moderate sensitizers) .
  • Ventilation : Conduct reactions in fume hoods; cyclopropane precursors are volatile and flammable .
  • Waste Disposal : Quench reaction residues with 10% NaHCO₃ before aqueous disposal .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig couplings (improves yields from 45% to 75% in piperidine-aryl couplings) .
  • Microwave Assistance : Reduce reaction time from 12h to 30min at 100°C, minimizing decomposition .
  • Purification : Use flash chromatography (silica gel, 5% MeOH/DCM) or preparative HPLC to isolate non-polar by-products .

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